molecular formula C8H5ClFNO4 B6178932 methyl 3-chloro-5-fluoro-4-nitrobenzoate CAS No. 2387035-92-7

methyl 3-chloro-5-fluoro-4-nitrobenzoate

Cat. No.: B6178932
CAS No.: 2387035-92-7
M. Wt: 233.58 g/mol
InChI Key: CVBAAQSETGBELZ-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-fluoro-4-nitrobenzoate is an organic compound with the molecular formula C8H5ClFNO4. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and nitro groups, and the carboxylic acid group is esterified with a methyl group. This compound is known for its applications in various fields of scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chloro-5-fluoro-4-nitrobenzoate can be synthesized through a multi-step process involving nitration, halogenation, and esterification reactions. One common method involves the nitration of methyl benzoate to introduce the nitro group, followed by halogenation to add chlorine and fluorine atoms at specific positions on the benzene ring .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale nitration and halogenation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-5-fluoro-4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 3-chloro-5-fluoro-4-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The electron-withdrawing groups on the benzene ring enhance its reactivity, allowing it to form stable complexes with biological macromolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-chloro-5-fluoro-4-nitrobenzoate is unique due to the specific arrangement of chlorine, fluorine, and nitro groups on the benzene ring, which imparts distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it valuable in various research and industrial applications .

Properties

CAS No.

2387035-92-7

Molecular Formula

C8H5ClFNO4

Molecular Weight

233.58 g/mol

IUPAC Name

methyl 3-chloro-5-fluoro-4-nitrobenzoate

InChI

InChI=1S/C8H5ClFNO4/c1-15-8(12)4-2-5(9)7(11(13)14)6(10)3-4/h2-3H,1H3

InChI Key

CVBAAQSETGBELZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])F

Purity

95

Origin of Product

United States

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